![molecular formula C5H10N2 B180030 2,6-Diazaspiro[3.3]heptane CAS No. 174-77-6](/img/structure/B180030.png)

2,6-Diazaspiro[3.3]heptane

Descripción general

Descripción

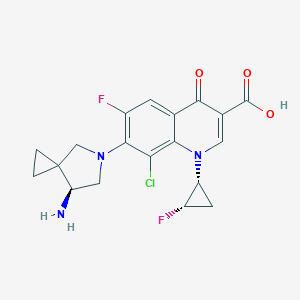

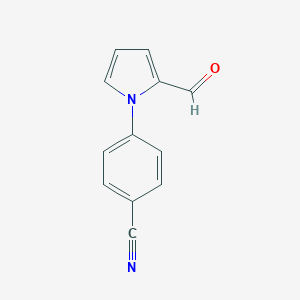

2,6-Diazaspiro[3.3]heptane is a chemical compound with the molecular formula C5H10N2 . It has an average mass of 98.146 Da and a monoisotopic mass of 98.084396 Da . It is also known by its German, French, and Index names .

Synthesis Analysis

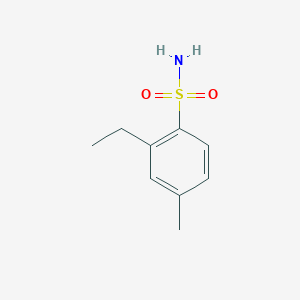

The synthesis of 2,6-Diazaspiro[3.3]heptane has been reported in several studies . One method involves a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block . Another method describes successive [2+2] cycloadditions between dichloroketene and olefins to give the sought-after spiro compounds .Molecular Structure Analysis

The molecular structure of 2,6-Diazaspiro[3.3]heptane consists of a seven-membered ring with two nitrogen atoms and five carbon atoms .Chemical Reactions Analysis

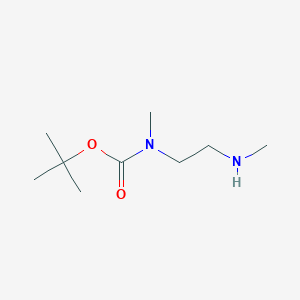

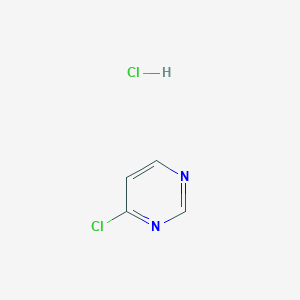

The 2,6-Diazaspiro[3.3]heptane structure has been shown to be useful in arene amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .Physical And Chemical Properties Analysis

2,6-Diazaspiro[3.3]heptane has a density of 1.1±0.1 g/cm3, a boiling point of 220.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±3.0 kJ/mol and a flash point of 129.5±10.2 °C . The compound has a molar refractivity of 28.4±0.4 cm3 .Aplicaciones Científicas De Investigación

Aryl Amination Reactions

- Synthesis and Scalability : Researchers have reported a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block . This structural surrogate of piperazine has proven useful in arene amination reactions.

Medicinal Chemistry

- Structural Surrogate : 2,6-Diazaspiro[3.3]heptane acts as a structural surrogate for piperazine. Medicinal chemists explore its chemical space to design novel small molecules with potential therapeutic applications .

- Potential Drug Candidates : Researchers have investigated its use in the preparation of biphenyl pyridines as PD-1/PD-L1 inhibitors for cancer treatment . These compounds hold promise in immunotherapy and oncology.

Other Applications

Remember, 2,6-Diazaspiro[3.3]heptane’s versatility extends beyond these fields, and ongoing research may uncover even more exciting applications! 🧪🔬

Mecanismo De Acción

Target of Action

The primary target of 2,6-Diazaspiro[3It has been used as a structural surrogate of piperazine . Piperazine and its derivatives are known to interact with a variety of targets, including neurotransmitter receptors in the central nervous system .

Mode of Action

The mode of action of 2,6-Diazaspiro[3Its structural similarity to piperazine suggests that it may interact with its targets in a similar manner . Piperazine acts as an agonist at certain neurotransmitter receptors, inducing a conformational change that results in altered signal transduction .

Biochemical Pathways

The specific biochemical pathways affected by 2,6-Diazaspiro[3Given its structural similarity to piperazine, it may influence neurotransmitter signaling pathways

Result of Action

The molecular and cellular effects of 2,6-Diazaspiro[3It has been suggested that it may be useful in the preparation of biphenyl pyridines as pd-1/pd-l1 inhibitors for treating cancer . This suggests that the compound may have potential antitumor effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,6-diazaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5(2-6-1)3-7-4-5/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSAJFSYJMHNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617011 | |

| Record name | 2,6-Diazaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diazaspiro[3.3]heptane | |

CAS RN |

174-77-6 | |

| Record name | 2,6-Diazaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)